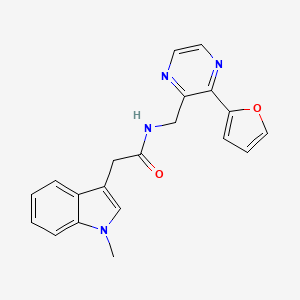![molecular formula C11H11N3O B2734487 2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2199815-71-7](/img/structure/B2734487.png)
2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The but-2-yn-1-yloxy group is attached to the pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized by a one-pot four-component reaction of Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine . Another synthesis method involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups and rings. The compound contains an imidazole ring and a pyridine ring, both of which are aromatic and contribute to the stability of the molecule .Chemical Reactions Analysis
The compound can participate in various chemical reactions due to the presence of reactive groups. For instance, the propargyl group can participate in click chemistry reactions . The imidazole and pyridine rings can also undergo various substitution reactions .Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridine and Related Compounds: A Versatile Scaffold
The imidazo[1,2-a]pyridine scaffold, a close relative to imidazo[4,5-b]pyridine, is recognized for its broad spectrum of applications in medicinal chemistry. This includes potential therapeutic agents for cancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. The significance of this scaffold is underscored by its presence in various marketed pharmaceuticals, such as zolimidine, zolpidem, and alpidem, demonstrating the wide applicability and therapeutic potential of this class of compounds (Deep et al., 2016).
Synthesis and Structural Modification
The synthesis and structural modification of imidazo[1,2-a]pyridine derivatives have been areas of active research, aiming at enhancing their biological activities and developing novel therapeutic agents. For example, novel synthesis methods have been developed to prepare derivatives efficiently, contributing to the expansion of chemical libraries for biological screening (Lifshits et al., 2015). Similarly, the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents demonstrates the scaffold's utility in generating compounds with desired biological properties (Starrett et al., 1989).
Pharmaceutical Applications
The pharmacological applications of imidazo[1,2-a]pyridine derivatives are vast, ranging from enzyme inhibitors and receptor ligands to anti-infectious agents. This diversity highlights the scaffold's potential in addressing various therapeutic needs and underscores the ongoing interest in exploring its pharmacological properties (Enguehard-Gueiffier & Gueiffier, 2007).
Zukünftige Richtungen
The future directions for research on “2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine” could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its biological activities. Given the wide range of biological activities reported for imidazole-containing compounds , this compound could be a potential candidate for drug development.
Eigenschaften
IUPAC Name |
2-but-2-ynoxy-3-methylimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-3-4-8-15-11-13-9-6-5-7-12-10(9)14(11)2/h5-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIOOKMQKFQTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC2=C(N1C)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)
![3,7,9-trimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734409.png)
![Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2734411.png)


![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2734418.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol](/img/structure/B2734421.png)
![4-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2734422.png)
![11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734423.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-yl-1,3-thiazole-5-carboxylic acid](/img/structure/B2734424.png)

![3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2734426.png)

